2-[1-(Aminomethyl)cyclopropyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-3,5,8H2 |
InChI Key |
SFEKRFLQOGMHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Aminomethyl Cyclopropyl Acetonitrile and Analogues
Approaches to Cyclopropane (B1198618) Ring Formation
The formation of the cyclopropane core in these molecules can be achieved through several distinct synthetic pathways, including ring contraction of larger cyclic systems, direct cyclopropanation of alkenes, and ring expansion of smaller heterocyclic rings like aziridines.
Ring Contraction Reactions
Ring contraction reactions provide a powerful method for the formation of strained cyclopropane rings from more readily available larger ring systems. These transformations often proceed through rearrangement of reactive intermediates.
One notable example is the Favorskii rearrangement , which involves the treatment of a cyclic α-halo ketone with a base. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. While not a direct route to aminomethyl-substituted cyclopropanes, this method is fundamental in demonstrating the principle of ring contraction to form cyclopropanes.
Another relevant approach is the Demyanov ring contraction , which involves the diazotization of aminocyclobutanes. The resulting diazonium salt can undergo a ring contraction to form cyclopropylmethyl derivatives. This method highlights a pathway from a four-membered ring containing an amino group to a cyclopropane structure.
| Precursor Type | Reagents | Key Intermediate | Product Type |
| Cyclic α-halo ketones | Base (e.g., alkoxide) | Cyclopropanone | Ring-contracted ester/acid |
| Aminocyclobutanes | Nitrous acid | Diazonium salt | Cyclopropylmethanol/halide |
Cyclopropanation Strategies
Direct cyclopropanation of an appropriately substituted alkene is one of the most common and versatile methods for constructing the cyclopropane ring. Several key methodologies have been developed for this purpose.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. tymcdonald.comwpmucdn.com This reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. tymcdonald.com
For the synthesis of aminocyclopropane analogues, the diastereoselectivity of the Simmons-Smith reaction can be controlled by the presence of a nearby directing group, such as a hydroxyl or an amine. In the case of allylic amines, chelation of the nitrogen atom to the zinc reagent can direct the methylene (B1212753) transfer to the syn-face of the double bond.
A notable variant is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and yields. wpmucdn.com
Table 1: Examples of Simmons-Smith Cyclopropanation of Allylic Amines
| Allylic Amine Substrate | Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | >95:5 | 75 |
| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I | >95:5 | 80 |
| N-allyl-N-benzyl-α-methylbenzylamine | Zn(CH₂I)₂ | 85:15 | 65 |
Data compiled from studies on analogous systems.
Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes. This method is particularly useful for the synthesis of highly functionalized cyclopropanes. nih.govu-tokyo.ac.jp
The reaction can be rendered enantioselective by using chiral rhodium catalysts, providing access to optically active cyclopropane derivatives. nih.gov This methodology is applicable to a wide range of alkenes, including those that are electron-rich, electron-neutral, and electron-deficient. For the synthesis of analogues of 2-[1-(aminomethyl)cyclopropyl]acetonitrile, an alkene precursor bearing either an aminomethyl or a cyanomethyl group could be envisioned to react with a diazo compound containing the other functionality.
Table 2: Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazo Compounds
| Alkene | Diazo Compound | Rhodium Catalyst | Diastereoselectivity | Enantiomeric Excess (%) | Yield (%) |
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | 75:25 (trans:cis) | N/A | 85 |
| 1-Octene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 90:10 (trans:cis) | 98 | 92 |
| N-vinylphthalimide | Methyl aryldiazoacetate | Rh₂(OAc)₄ | >95:5 (trans) | N/A | 91 |
Data represents typical results for rhodium-catalyzed cyclopropanations.
Nucleophilic cyclopropanation provides a route to highly substituted cyclopropanes through the reaction of a nucleophile with a suitable electrophile, leading to an intramolecular ring closure. A common strategy involves the Michael-initiated ring closure (MIRC) reaction.
In the context of synthesizing the target compound's analogues, a Michael acceptor containing a leaving group can react with a nucleophile that also bears a cyano or a protected aminomethyl group. The initial Michael addition is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. For instance, the reaction of an α-bromoenitrile with a 2-arylacetonitrile derivative in the presence of a base can lead to the formation of dinitrile-substituted cyclopropanes.
Table 3: Synthesis of Dinitrile-Substituted Cyclopropanes via Michael-Initiated Ring Closure
| 2-Arylacetonitrile | α-Bromoenitrile | Base | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 2-(Pyridin-2-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 85:15 | 95 |
| Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 88:12 | 92 |
| 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | 87:13 | 90 |
Data from studies on the synthesis of dinitrile-substituted cyclopropanes.
Ring Expansion from Aziridines
The ring expansion of aziridines offers a unique approach to the synthesis of cyclopropane derivatives, particularly those bearing an aminomethyl group. Aziridines, being strained three-membered nitrogen-containing heterocycles, can undergo ring-opening reactions with suitable nucleophiles.
A recently developed method for the synthesis of borylated (aminomethyl)cyclopropanes utilizes the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines. tymcdonald.com This reaction proceeds with high diastereoselectivity and provides a versatile intermediate that can be further functionalized. The boryl group can be transformed into a variety of other functional groups, providing a handle for the introduction of the cyanomethyl moiety.
The proposed mechanism involves a Lewis base-triggered deborylation followed by a diastereoselective 3-exo-tet cyclization to form the cyclopropane ring.
Table 4: Synthesis of Borylated (Aminomethyl)cyclopropanes from Aziridines
| Aziridine (B145994) Substrate | Lithiated 1,1-diborylalkane | Leaving Group | Diastereomeric Ratio | Yield (%) |
| N-Ts-2-methyl-3-bromoaziridine | Lithiated 1,1-bis(pinacolato)diborylmethane | Br | >20:1 | 75 |
| N-Ts-3-phenyl-2-tosylaziridine | Lithiated 1,1-bis(pinacolato)diborylmethane | OTs | >20:1 | 82 |
| N-Ts-3-isopropyl-2-tosylaziridine | Lithiated 1,1-bis(pinacolato)diborylmethane | OTs | 10:1 | 68 |
Data from studies on the synthesis of borylated (aminomethyl)cyclopropanes.
Installation of Nitrile and Aminomethyl Groups
The introduction of the cyano and aminomethyl groups are critical steps that define the final structure of the target compound. These transformations often involve nucleophilic substitution reactions where precursors bearing suitable leaving groups are treated with cyanide sources or nitrogen nucleophiles.
Cyanation Reactions for Nitrile Introduction
The introduction of a nitrile group onto a cyclopropane scaffold is commonly achieved through cyanide displacement reactions. In this approach, a cyclopropylmethyl halide or a related derivative acts as the substrate for nucleophilic attack by a cyanide salt. The choice of cyanide source, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Various methods have been developed for the synthesis of cyclopropylacetonitrile (B1348260) and its derivatives via cyanide displacement. For instance, reacting cyclopropylmethyl bromide with sodium cyanide in dimethylsulfoxide at 70°C has been reported to produce cyclopropylacetonitrile. google.com The use of bromides is often preferred over chlorides, as the less reactive chlorides necessitate higher reaction temperatures, which can lead to the formation of tars and other by-products, complicating purification and reducing yields. google.com
In the synthesis of precursors for this compound, such as 1-(hydroxymethyl)cyclopropylacetonitrile, a common strategy involves the displacement of a primary halide. A key intermediate, 1-(bromomethyl)cyclopropyl methanol, can be reacted with a cyanide source like sodium cyanide or cuprous cyanide in an organic solvent such as N,N-dimethylformamide (DMF) under alkaline conditions. google.com For example, one method reports heating the reaction to 60°C for 10 hours with sodium cyanide to achieve a 90.02% yield, while another uses cuprous cyanide at 70°C for 8 hours for an 88.02% yield. google.com
Another synthetic route utilizes methyl 1-(bromomethyl) cyclopropyl (B3062369) acetate as the substrate for cyanation. This compound undergoes a substitution reaction with a cyanide salt, followed by ester hydrolysis under basic conditions to yield 1-(hydroxymethyl)cyclopropylacetonitrile. google.com The reaction is typically carried out in an organic solvent like DMF or dimethyl sulfoxide (DMSO). google.com
Table 1: Examples of Cyanation Reactions for Nitrile Introduction
| Substrate | Cyanide Source | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(Bromomethyl)cyclopropyl methanol | Sodium Cyanide | DMF | 60°C, 10h, pH 9 | 1-(Hydroxymethyl)cyclopropylacetonitrile | 90.02% | google.com |
| 1-(Bromomethyl)cyclopropyl methanol | Cuprous Cyanide | DMF | 70°C, 8h, pH 8 | 1-(Hydroxymethyl)cyclopropylacetonitrile | 88.02% | google.com |
| Methyl 1-(bromomethyl) cyclopropyl acetate | Sodium Cyanide | DMSO | 75-80°C, 2h | 1-(Hydroxymethyl)cyclopropylacetonitrile | 70% | google.com |
| Cyclopropylmethyl bromide | Sodium Cyanide | DMSO | 70°C | Cyclopropylacetonitrile | 76% | google.com |
Aminomethylation Strategies
Information regarding specific aminomethylation strategies for the conversion of 1-(hydroxymethyl)cyclopropylacetonitrile to this compound was not available in the provided search results. Standard organic synthesis methodologies would typically involve activating the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source.
Multi-Step Synthesis of this compound Precursors
The synthesis of the target compound relies on the availability of key precursors, most notably 1-(hydroxymethyl)cyclopropylacetonitrile. The construction of this intermediate involves a multi-step sequence starting from acyclic compounds.
Synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile
The preparation of 1-(hydroxymethyl)cyclopropylacetonitrile (also known as 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile) is a well-documented process, often starting from highly halogenated neopentyl derivatives. nih.gov These methods build the cyclopropane ring through reduction and intramolecular cyclization.
A common starting material for the synthesis is tribromo-neopentyl alcohol, which can be sourced commercially or prepared from pentaerythritol via bromination. google.compatsnap.comgoogle.com The synthesis proceeds through two key steps: acetylation followed by reductive cyclization.
First, tribromo-neopentyl alcohol is acetylated to form tribromo-neopentyl acetate. google.com This reaction is typically carried out using an acetylating agent such as acetic anhydride, acetyl chloride, or acetic acid. google.com In one procedure, tribromo-neopentyl alcohol is heated with acetic anhydride at 90-110°C for 2 hours. google.com
Next, the resulting tribromo-neopentyl acetate undergoes a reductive reaction using zinc powder and a catalyst to form the cyclopropane ring, yielding methyl 1-(bromomethyl) cyclopropyl acetate. google.com This reduction is generally performed at temperatures between 60-70°C for 4-6 hours. google.com An alternative pathway involves the direct reduction of tribromo-neopentyl alcohol with zinc powder to produce 1-(bromomethyl)cyclopropyl methanol. google.com
Table 2: Synthesis of Cyclopropane Precursors from Tribromo-neopentyl Alcohol
| Starting Material | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Tribromo-neopentyl alcohol | Acetic anhydride | Tribromo-neopentyl acetate | 90-110°C, 2h | google.com |
| Tribromo-neopentyl acetate | Zn powder, catalyst, Methanol | Methyl 1-(bromomethyl) cyclopropyl acetate | 65-75°C (reflux) | google.com |
| Tribromo-neopentyl alcohol | Zn powder, basic catalyst | 1-(Bromomethyl)cyclopropyl methanol | Reflux | google.com |
Once the brominated cyclopropane intermediate is formed, the final step in synthesizing the precursor is the introduction of the nitrile group via a cyanide displacement reaction, as detailed previously in section 2.2.1.
The process involves reacting either methyl 1-(bromomethyl) cyclopropyl acetate or 1-(bromomethyl)cyclopropyl methanol with a cyanide salt. google.comgoogle.com When using the acetate intermediate, the displacement is followed by in-situ or subsequent ester hydrolysis under basic conditions (e.g., using potassium carbonate in an alcohol solution) to unmask the hydroxyl group and afford the final product, 1-(hydroxymethyl)cyclopropylacetonitrile. google.com If 1-(bromomethyl)cyclopropyl methanol is the substrate, the displacement reaction directly yields the target precursor. google.com This displacement is typically conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures. google.comgoogle.com
Derivatization from Cyclopropyl Building Blocks
The construction of the this compound framework can be efficiently achieved through the derivatization of pre-existing cyclopropyl intermediates. These building blocks offer a convergent approach to the target molecule and its analogues.
One common strategy involves the use of cyclopropanols as versatile three-carbon synthons. rsc.org These readily available starting materials can undergo a variety of transformations that allow for the introduction of the required aminomethyl and acetonitrile (B52724) functionalities. For instance, amination of cyclopropanol derivatives can provide a direct route to the aminocyclopropane core. longdom.org
Another key methodology is the Corey-Chaykovsky cyclopropanation of α,β-unsaturated compounds. This reaction allows for the formation of donor-acceptor cyclopropanes, which are highly reactive intermediates. nih.gov For example, the cyclopropanation of 2-hydroxychalcones can yield 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which can then be further functionalized. nih.gov While not a direct synthesis of the target compound, this demonstrates the principle of creating functionalized cyclopropanes that can serve as precursors.
A more direct approach involves the use of building blocks that already contain a portion of the desired functionality. For example, a patented method describes the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile from 3-bromo-neopentyl alcohol. The process involves a zinc-mediated cyclization to form 1-bromomethyl cyclopropyl methanol, followed by a displacement reaction with cyanide to introduce the nitrile group. google.com
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| Cyclopropanol derivatives | Amination | Aminocyclopropane core | longdom.org |
| 2-Hydroxychalcones | Corey-Chaykovsky cyclopropanation | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | nih.gov |
| 3-Bromo-neopentyl alcohol | Zn-mediated cyclization, Cyanide displacement | 1-Hydroxymethyl cyclopropyl acetonitrile | google.com |
Stereoselective Synthesis of Chiral Cyclopropyl Aminonitriles
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral cyclopropyl aminonitriles is of paramount importance.
The asymmetric synthesis of cyclopropane derivatives often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclopropanation reaction. Enantiomerically pure cyclopropane derivatives are valuable building blocks in organic synthesis and medicinal chemistry. mdpi.com
One approach involves the diastereoselective 1,3-ring closure of a chiral precursor. mdpi.com Alternatively, asymmetric cyclopropanation of alkenes using chiral catalysts can provide access to enantiomerically enriched cyclopropanes. mdpi.com For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved using a 1,3-dipolar cycloaddition with diazomethane. researchgate.net This highlights how a neighboring stereocenter can direct the facial selectivity of the cyclopropanation.
The development of novel chiral building blocks is also crucial. For example, enantiomerically enriched cyclopropyl ethers, amines, and azole derivatives have been synthesized via the diastereoselective nucleophilic substitution of chiral bromocyclopropanes. mdpi.com This method utilizes a chiral center within the cyclopropane precursor to control the configuration of newly formed stereocenters. mdpi.com
Several asymmetric strategies have been developed to introduce the aminomethyl group onto a cyclopropane ring with high stereocontrol. These methods are essential for accessing specific enantiomers of this compound and its analogues.
An enantioselective synthesis of N-protected (S,S)-2-Aminomethyl-1-cyclopropanecarboxylic acid has been reported, which utilizes a three-step aldol-cyclopropanation-retro-aldol protocol to generate a key chiral aldehyde intermediate in enantiomerically pure form. bath.ac.uk This intermediate can then be converted to the desired aminomethylcyclopropane derivative.
The Strecker reaction, a classic method for synthesizing α-aminonitriles, has been adapted for asymmetric synthesis using organocatalysts. mdpi.com For example, pseudo-enantiomeric squaramide catalysts have been used for the enantioselective Strecker reaction with ketimines to produce chiral α-aminonitriles in good yields and high enantioselectivity. mdpi.com While this is a general method, it demonstrates a viable strategy for the asymmetric synthesis of the aminonitrile functionality.
Furthermore, the diketopiperazine methodology has been employed for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. rsc.org This approach involves the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative, resulting in a high degree of diastereoselectivity. rsc.org
| Method | Key Feature | Product Type | Reference |
| Aldol-cyclopropanation-retro-aldol | Generation of a chiral aldehyde intermediate | N-protected (S,S)-2-Aminomethyl-1-cyclopropanecarboxylic acid | bath.ac.uk |
| Asymmetric Strecker Reaction | Use of chiral organocatalysts (e.g., squaramide) | Chiral α-aminonitriles | mdpi.com |
| Diketopiperazine Methodology | Diastereoselective conjugate addition | Substituted 1-aminocyclopropane-1-carboxylic acids | rsc.org |
Green Chemistry and Biocatalytic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. jocpr.com
Biocatalysis has emerged as a powerful tool in green chemistry, offering mild reaction conditions and high selectivity. d-nb.info Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile-containing compounds directly to their corresponding carboxylic acids and ammonia in a single step. openbiotechnologyjournal.comnih.gov This enzymatic transformation is a key green alternative to traditional chemical hydrolysis methods, which often require harsh conditions.
Nitrilase-mediated biocatalysis has been successfully applied in the commercial production of various carboxylic acids, such as nicotinic acid and mandelic acid. d-nb.infoopenbiotechnologyjournal.com These enzymes can be sourced from a variety of organisms, including bacteria, fungi, and plants. nih.gov The application of nitrilases to a precursor of this compound could provide a green route to the corresponding carboxylic acid, which may be a valuable intermediate or a final product in its own right.
The use of whole microbial cells, cell extracts, or purified enzymes as catalysts in these transformations aligns with the principles of green chemistry by reducing waste and avoiding the use of harsh chemical reagents. d-nb.info
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. jocpr.com This includes the use of greener solvents, renewable feedstocks, and energy-efficient processes. jocpr.commdpi.com
In the context of synthesizing cyclopropylamines, recent advances have focused on developing more sustainable methods. longdom.org This includes the exploration of biocatalysts and the use of renewable raw materials. longdom.org For example, microwave-assisted synthesis has been shown to offer benefits such as shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. mdpi.com
The adoption of solvent-free or "neat" reaction conditions is another important green chemistry approach. mdpi.com Mechanochemical grinding, for instance, provides a solvent-free method for the synthesis of N-substituted amines. mdpi.com The development of such eco-friendly procedures for the synthesis of this compound and its analogues is an active area of research, aiming to minimize the environmental impact of their production.
| Green Chemistry Approach | Description | Potential Application |
| Nitrilase-Mediated Biocatalysis | Enzymatic hydrolysis of nitriles to carboxylic acids. openbiotechnologyjournal.comnih.gov | Conversion of this compound to the corresponding carboxylic acid. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Potentially faster and more energy-efficient synthesis of intermediates. |
| Solvent-Free Reactions | Conducting reactions without a solvent, e.g., mechanochemical grinding. mdpi.com | Reduced solvent waste in various synthetic steps. |
Mechanistic Insights into Reactions Involving 2 1 Aminomethyl Cyclopropyl Acetonitrile Substructures
Reactivity and Selectivity of the Nitrile Group
The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity in the context of the 2-[1-(aminomethyl)cyclopropyl]acetonitrile substructure is significantly influenced by the electronic and steric effects of the adjacent aminomethyl and cyclopropyl (B3062369) moieties.
Modulation of Electrophilicity by Adjacent Substituents
The reactivity of nitriles is highly dependent on the electronic nature of their substituents. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is crucial in various synthetic transformations.
| Substituent (R-CN) | Electronic Effect | Calculated Reaction Energy with Methanethiol (B179389) (kcal/mol) | Relative Electrophilicity |
|---|---|---|---|
| -CH2NH2 (analogous) | Electron-Donating (Inductive) | -3.4 | Intermediate |
| Aryl (e.g., Phenyl) | Electron-Withdrawing/Donating (Resonance/Inductive) | -2.0 to -6.7 | Intermediate to High |
| Heteroaromatic (e.g., 2-pyridyl) | Strongly Electron-Withdrawing | -8.1 | High |
| -CN (in cyanamides) | Strongly Electron-Withdrawing | -9.0 | Very High |
This table presents calculated reaction energies of various nitriles with methanethiol as a measure of their relative electrophilicity. A more negative reaction energy indicates higher electrophilicity. The data for the aminomethyl substituent is analogous to aminoacetonitriles.
Deprotonation Pathways of Nitriles
The protons on the carbon atom adjacent (α) to the nitrile group in this compound are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion, often referred to as a nitrile anion. The stability of this anion is attributed to the electron-withdrawing nature of the cyano group, which can delocalize the negative charge through resonance and inductive effects.
The deprotonation is a key step in many synthetic applications, enabling the formation of new carbon-carbon bonds via reactions with various electrophiles. The presence of the adjacent aminomethyl group can influence the acidity of these protons. The electron-donating nature of the amino group might slightly decrease the acidity of the α-protons compared to an unsubstituted acetonitrile (B52724). However, the nitrogen atom can also participate in chelation with certain metal-based bases, potentially facilitating the deprotonation process.
The mechanism of deprotonation typically involves the attack of a strong base, such as an organolithium reagent or a metal amide, on one of the α-hydrogens. This leads to the formation of a planar carbanion intermediate, where the negative charge is delocalized onto the nitrogen atom of the nitrile group. This intermediate can then react with a variety of electrophiles.
Mechanisms of Cycloaddition Reactions Involving Nitriles
Nitriles can participate as 2π components in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. In the context of this compound, the nitrile group can react with 1,3-dipoles in [3+2] cycloaddition reactions.
A particularly relevant transformation is the reaction of the donor-acceptor cyclopropane (B1198618) moiety with the nitrile group itself, often catalyzed by a Lewis acid. The Lewis acid activates the cyclopropane ring, promoting its opening to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by the nitrile group in a formal [3+2] dipolar cycloaddition. This reaction pathway provides a powerful method for the construction of dihydropyrrole derivatives.
The mechanism proceeds through the following key steps:
Activation of the Donor-Acceptor Cyclopropane: A Lewis acid coordinates to the acceptor group (the nitrile), weakening the C1-C2 bond of the cyclopropane ring.
Ring Opening: The weakened C1-C2 bond cleaves to form a stabilized 1,3-dipole or a zwitterionic intermediate. The positive charge is stabilized by the donor group (aminomethyl), and the negative charge is stabilized by the acceptor group.
Dipolar Cycloaddition: The 1,3-dipole then undergoes a cycloaddition reaction with an external dipolarophile, or in an intramolecular fashion. When reacting with another nitrile, it leads to the formation of a five-membered heterocyclic ring.
| Donor-Acceptor Cyclopropane | Dipolarophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzonitrile | SnCl4 | Substituted Dihydropyrrole | 85 |
| Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Acetonitrile | TiCl4 | Substituted Dihydropyrrole | 78 |
| Ethyl 2-vinylcyclopropane-1-carboxylate | Malononitrile | Yb(OTf)3 | Substituted Cyclopentene | 92 |
| 2-(1-(Aminomethyl)cyclopropyl)acetonitrile (intramolecular) | - | Lewis Acid (proposed) | Bicyclic Pyrrolidine Derivative | - |
This table shows representative examples of Lewis acid-catalyzed [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with nitriles, highlighting the versatility of this transformation. The final entry is a proposed intramolecular reaction for the title compound.
Transformations of the Cyclopropane Ring
The cyclopropane ring in this compound is the cornerstone of its unique reactivity. The inherent ring strain and the presence of both donor and acceptor substituents make it susceptible to a variety of ring-opening transformations.
Ring Strain and its Influence on Reactivity
The three-membered ring of cyclopropane is characterized by significant angle and torsional strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, which is approximately 27.5 kcal/mol for the parent cyclopropane, makes the C-C bonds weaker and more reactive than those in acyclic alkanes. utexas.edu
| Substituted Cyclopropane | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Methylcyclopropane | 28.1 |
| 1,1-Dimethylcyclopropane | 28.7 |
| Phenylcyclopropane | 26.8 |
| Cyanocyclopropane | ~29-30 |
This table provides calculated strain energy values for cyclopropane and some of its derivatives. The value for cyanocyclopropane is an estimate based on the electronic effects of the cyano group.
Donor-Acceptor Cyclopropane Chemistry
The this compound molecule is a classic example of a donor-acceptor (DA) cyclopropane. The aminomethyl group serves as the electron-donating substituent, while the acetonitrile group acts as the electron-accepting substituent. This vicinal arrangement of donor and acceptor groups polarizes the C1-C2 bond of the cyclopropane ring, making it highly susceptible to nucleophilic and electrophilic attack, which ultimately leads to ring cleavage.
The chemistry of DA cyclopropanes is dominated by ring-opening reactions, which can be initiated by various reagents, including Lewis acids, Brønsted acids, and nucleophiles. Upon activation, the cyclopropane ring opens to form a 1,3-zwitterionic intermediate. This intermediate is a versatile synthon that can participate in a wide array of subsequent reactions, including cycloadditions, rearrangements, and reactions with external nucleophiles or electrophiles.
The regioselectivity of the ring opening is controlled by the nature of the donor and acceptor groups. In the case of this compound, nucleophilic attack is expected to occur at the carbon bearing the aminomethyl group (the donor), while electrophilic attack would target the carbon bearing the acetonitrile group (the acceptor). This predictable reactivity makes DA cyclopropanes valuable building blocks in organic synthesis for the construction of complex acyclic and heterocyclic systems. nih.gov
Ring-Opening and Rearrangement Mechanisms
The high ring strain of the cyclopropane ring in this compound substructures makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often triggered by the formation of reactive intermediates, such as nitrenium ions, or are catalyzed by acids.
Recent studies on N-cyclopropyl-substituted nitrenium ions have provided valuable insights into potential reaction pathways. nih.gov For instance, the generation of an N-benzyl-N-cyclopropyl nitrenium ion leads to the elimination of ethylene (B1197577) and the formation of benzylisonitrile. nih.gov A similar pathway for a derivative of this compound could involve the formation of a nitrenium ion at the aminomethyl nitrogen, followed by fragmentation of the cyclopropyl ring.
Furthermore, acid-catalyzed ring-opening reactions are a common feature of cyclopropyl carbinols. researchgate.net While the subject molecule is not a carbinol, the proximity of the aminomethyl group could facilitate analogous transformations under acidic conditions. For example, protonation of the amine could be followed by a concerted or stepwise ring-opening process, leading to the formation of a stabilized carbocationic intermediate that can be trapped by nucleophiles. Research on the ring-opening rearrangement of N-cyclopropyl-amides in the presence of a Lewis acid like AlCl₃ has shown the formation of N-(2-chloropropyl)amides and 5-methyl-2-oxazolines through a proposed "Heine-type" aziridine (B145994) intermediate. rsc.org This suggests that Lewis acids could also promote ring-opening and rearrangement in structures related to this compound.
The regioselectivity of the ring-opening is a critical aspect, often governed by the substitution pattern on the cyclopropane ring and the nature of the activating species. In tandem Heck–cyclopropane ring-opening reactions of alkenyl cyclopropyl diols, the regioselectivity of the C–C bond cleavage is influenced by the substituents on the cyclopropyl carbon centers. nih.gov
Table 1: Potential Ring-Opening and Rearrangement Products
| Reactant Substructure | Conditions/Intermediate | Potential Product(s) | Reference |
|---|---|---|---|
| N-cyclopropyl nitrenium ion | Photolysis of N-aminopyridinium ion precursor | Ring expansion products (azetium ion), ethylene elimination products (isonitrilium ion) | nih.gov |
| N-cyclopropylamide | AlCl₃ | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | rsc.org |
| Cyclopropyl carbinol | Acid catalysis | Homoallylic carbocation leading to amides (with acetonitrile as solvent/nucleophile) | researchgate.net |
Chemistry of the Aminomethyl Moiety
The aminomethyl group is a key functional handle in this compound, dictating much of its chemical behavior through its nucleophilic character and its ability to participate in various molecular interactions.
The primary amine of the aminomethyl group is a potent nucleophile. The nucleophilicity of amines in acetonitrile, a common solvent for organic reactions, has been extensively studied. researchgate.netscilit.com Generally, the nucleophilicity of amines correlates with their basicity, with primary amines being more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can play a significant role in reducing nucleophilicity. researchgate.netmasterorganicchemistry.com In the case of this compound, the primary amine is relatively unhindered, suggesting it will exhibit strong nucleophilic reactivity.
Kinetic studies on the reactions of amines with various electrophiles in acetonitrile have allowed for the determination of nucleophilicity parameters. scilit.com These studies confirm that primary amines readily participate in nucleophilic addition and substitution reactions. The nucleophilic character of the amine in this compound allows it to react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form more complex derivatives.
The aminomethyl group can engage in both intramolecular and intermolecular interactions, which can significantly influence the conformation, reactivity, and physical properties of the molecule. Intramolecular hydrogen bonding between the amine and the nitrogen of the nitrile group is a possibility, which could affect the molecule's conformational preferences. Studies on molecules like 2-aminoethanol and 3-aminopropanol have shown the presence of intramolecular hydrogen bonds between the hydroxyl and amino groups. nih.gov
Intermolecularly, the amine can act as a hydrogen bond donor, and the nitrile can act as a hydrogen bond acceptor. These interactions are crucial in the formation of crystal lattices and can also play a role in substrate-receptor binding in a biological context. gla.ac.ukresearchgate.net The ability to form these non-covalent interactions is a key feature of many bioactive molecules. researchgate.netmdpi.com The interplay of these weak interactions can lead to the formation of supramolecular assemblies with well-defined architectures.
Cooperative Catalysis in Synthesis (e.g., Ti(II)- and Lewis Acid-Mediated Couplings)
The synthesis of complex molecules like this compound and its derivatives can be greatly enhanced by the use of cooperative catalysis. This approach involves two or more catalysts working in concert to facilitate a chemical transformation that would be difficult to achieve with a single catalyst. ethz.chorganic-chemistry.org
Titanium(II)-mediated reactions have proven to be particularly useful for the synthesis of cyclopropylamines. researchgate.netnih.gov For instance, the Ti(II)-mediated coupling of α-heterosubstituted nitriles with Grignard reagents can afford functionalized cyclopropylamines. nih.gov This reaction is believed to proceed through an azatitanacycle intermediate, with chelation effects playing a crucial role in the cyclopropanation step. nih.gov The combination of a low-valent titanium species with a Lewis acid can further enhance the efficiency and selectivity of these transformations.
Lewis acids can activate the nitrile group towards nucleophilic attack, while the Ti(II) species can mediate the reductive coupling. This dual activation is a hallmark of cooperative catalysis. ethz.ch The synergistic effect of the two catalysts lowers the activation energy of the reaction, allowing it to proceed under milder conditions and with higher yields. The development of such cooperative catalytic systems is a significant area of research in modern organic synthesis. nih.gov
Table 2: Examples of Cooperative Catalysis in Related Syntheses
| Catalytic System | Reaction Type | Key Intermediates/Features | Reference |
|---|---|---|---|
| Ti(II) and Grignard Reagent | Cyclopropanation of α-heterosubstituted nitriles | Azatitanacycle intermediate, chelation effects | nih.gov |
| CuI and Pyrrolidine | Synthesis of 2-substituted quinolines | Iminium ion formation and copper acetylide interaction | organic-chemistry.org |
| Ti(IV) and Lewis Acid | Cyclopropanation of imides | Dual activation of reactants | researchgate.net |
Stereochemical Control in Reaction Mechanisms
The presence of a stereocenter at the C1 position of the cyclopropyl ring in many derivatives of this compound makes stereochemical control a critical aspect of their synthesis and reactions. Achieving high levels of enantioselectivity is often a major challenge and a primary goal in the synthesis of chiral cyclopropylamines. rsc.orgresearchgate.net
Several strategies have been developed for the asymmetric synthesis of cyclopropylamines, including the use of chiral catalysts and auxiliaries. rsc.org Copper-catalyzed three-component cyclopropene (B1174273) alkenylamination, for example, can deliver poly-substituted cis-1,2-alkenylcyclopropylamines with high enantioselectivity. rsc.org The mechanism of these reactions often involves the formation of a chiral metal-carbene or a related reactive intermediate that directs the stereochemical outcome of the cyclopropanation.
In reactions involving the modification of the aminomethyl or acetonitrile moieties, the existing stereocenter on the cyclopropyl ring can exert diastereoselective control over the formation of new stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in stereocontrolled synthesis. nih.gov The conformation of the molecule, influenced by the intra- and intermolecular interactions discussed earlier, can play a significant role in determining the facial selectivity of approaching reagents. Computational studies are often employed to understand the origins of stereoselectivity in these complex reaction mechanisms.
Applications of 2 1 Aminomethyl Cyclopropyl Acetonitrile and Its Substructures As Synthetic Intermediates
Building Blocks for Complex Molecular Architectures
The compact and rigid framework of the cyclopropane (B1198618) ring, combined with the reactive nitrile and amino functionalities, makes 2-[1-(aminomethyl)cyclopropyl]acetonitrile an attractive starting material for the synthesis of diverse and complex molecular structures.
The quaternary carbon of the cyclopropane ring in this compound is a key feature that enables its use in the synthesis of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and medicinally important compounds. The synthesis of these structures often presents a significant challenge.
The aminomethyl and acetonitrile (B52724) groups can be chemically manipulated to participate in cyclization reactions, leading to the formation of a second ring spiro-fused to the cyclopropane core. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid, which can then react with the amino group or a derivative thereof to form a lactam. Alternatively, reactions involving the α-carbon of the acetonitrile group can initiate cyclization pathways. The resulting spirocyclic compounds are of significant interest in medicinal chemistry due to their well-defined three-dimensional structures. A general methodology for preparing phosphonylated 1-spirocyclopropyl analogues of glycosyl-1-phosphates has been developed, highlighting the utility of cyclopropane derivatives in accessing complex spirocyclic systems. nih.gov The stereospecificity of the cyclopropanation reaction is a crucial aspect of these syntheses. nih.gov
| Starting Material | Key Transformation | Resulting Spirocyclic System | Potential Applications |
|---|---|---|---|
| This compound | Intramolecular cyclization | Spiro[2.X]alkan-Y-one/amine | Pharmaceuticals, Agrochemicals |
| Exo-glycals | Cyclopropanation | Spirocyclic cyclopropyl (B3062369) glycosyl-1-phosphate analogues | Enzyme inhibitors, Molecular probes |
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The functional groups present in this compound provide multiple avenues for its incorporation into various heterocyclic systems.
The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. For example, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form substituted pyrroles. Furthermore, the amino group can react with appropriate reagents to construct pyrimidine (B1678525) rings. The Thorpe-Ziegler cyclization of related acrylonitriles can lead to the formation of aminopyrrole derivatives, which are precursors to deazapurines. researchgate.net The cyclopropane moiety can remain as a substituent on the heterocyclic ring, imparting unique conformational and electronic properties to the final molecule. A scalable route to the heterocyclic building block 1-(pyrimidin-2-yl)cyclopropan-1-amine (B1396698) hydrochloride has been developed from 1-amino-1-cyclopropanecarbonitrile hydrochloride, demonstrating the utility of aminocyclopropyl nitriles in constructing complex heterocycles. researchgate.net
Design of Conformationally Restricted Analogues
In drug design, constraining the flexibility of a molecule can lead to increased potency, selectivity, and improved pharmacokinetic properties. The rigid cyclopropane scaffold of this compound is ideal for this purpose.
Many biologically active molecules, such as peptides and neurotransmitters, exhibit their activity by adopting a specific three-dimensional conformation when binding to their target receptor. By incorporating the aminomethylcyclopropylacetonitrile substructure into these molecules, chemists can create analogues that are locked into a conformation that mimics the bioactive form. nih.govnih.gov This can lead to a better understanding of structure-activity relationships and the development of more potent therapeutic agents. For example, the synthesis of conformationally restricted analogues of thymopentin (B1683142) has been used to study its biologically active conformations. nih.gov Similarly, analogues of γ-aminobutyric acid (GABA) with restricted rotation have been synthesized by incorporating the aminomethyl group and a carboxylic acid (derived from the nitrile) onto a cyclopropane ring. rsc.org
| Biologically Active Molecule | Conformationally Restricted Analogue Substructure | Therapeutic Area |
|---|---|---|
| γ-Aminobutyric acid (GABA) | 2-(Aminomethyl)cyclopropanecarboxylic acid | Neurological disorders |
| Thymopentin | Cyclic peptide analogues | Immunomodulation |
| Atriopeptin | Bicyclic peptide analogues | Cardiovascular diseases |
The synthesis of conformationally restricted analogues often requires precise control over stereochemistry, as different stereoisomers can have vastly different biological activities. The cyclopropane ring in this compound can exist as different stereoisomers, and the substituents on the ring can be arranged in a cis or trans relationship. The spatial arrangement of atoms within a molecule has significant effects on chemical reactions and physical properties. researchgate.net
When synthesizing analogues, it is crucial to employ stereoselective methods to obtain the desired isomer. Chiral catalysts and auxiliaries are often used to control the stereochemical outcome of reactions. researchgate.net The choice of synthetic route and reaction conditions can significantly influence the stereoselectivity of the cyclopropanation step or subsequent modifications of the molecule. The ability to selectively synthesize specific stereoisomers is a key challenge and a critical aspect of modern organic synthesis. researchgate.net
Intermediates in Specialty Chemical Synthesis
Beyond its applications in the pharmaceutical industry, this compound and its derivatives serve as valuable intermediates in the synthesis of a variety of specialty chemicals. The unique combination of a strained ring and reactive functional groups makes it a useful precursor for materials with interesting properties. For instance, cyclopropane-containing compounds can exhibit unique electronic properties and have been incorporated into agrochemicals and materials science applications. nih.gov The nitrile group can be transformed into a wide range of other functionalities, including amines, amides, carboxylic acids, and ketones, further expanding the synthetic utility of this versatile building block.
Fine Chemical Production
The cyclopropylamine (B47189) motif is a crucial component in the synthesis of a wide range of biologically active molecules and is considered an important scaffold in medicinal chemistry. chemrxiv.orgmpg.de The compound this compound and its derivatives are utilized as building blocks in the production of specialty and fine chemicals. longdom.org The inherent ring strain and the nucleophilic nature of the amino group allow for diverse chemical transformations, enabling its use in the synthesis of novel therapeutic agents and other high-value chemical products. longdom.org
The synthesis of cyclopropylamine derivatives can be achieved through various methods, including the reductive amination of cyclopropanecarboxaldehyde (B31225) or the reaction of cyclopropyl halides with ammonia. longdom.org These synthetic routes provide access to a library of cyclopropylamine-containing molecules for further elaboration in fine chemical manufacturing. mpg.de The reactivity of the nitrile group in this compound also allows for transformations such as reduction to primary amines or oxidation to oximes, further expanding its utility as a synthetic intermediate.
Precursors for Agrochemicals
Cyclopropylamine derivatives are integral to the agricultural industry, serving as key intermediates in the formulation of various agrochemicals, including herbicides, fungicides, and insecticides. longdom.org The chemical reactivity of the cyclopropylamine moiety facilitates the production of stable and biologically active compounds essential for crop protection. longdom.org Specifically, cyclopropylamine is a known intermediate for the synthesis of 6-cyclopropylamino-2-chloro-s-triazine herbicides. google.com
The structural motif of (1-cyclopropyl)cyclopropylamine, a related substructure, has been identified in compounds used as pest control agents, pesticides, and acaricides. nih.gov The synthesis of such compounds often starts from precursors like cyclopropyl cyanide, highlighting the importance of the cyano-cyclopropyl functional group present in this compound. nih.gov The unique properties conferred by the cyclopropane ring contribute to the efficacy and stability of the final agrochemical products. longdom.org
Functionalization of Complex Molecules (e.g., Fullerenes)
The functionalization of fullerenes, cage-like carbon molecules, is a significant area of materials science aimed at modifying their physical and chemical properties for various applications. jnanoscitec.com One of the most common methods for fullerene functionalization is the Bingel reaction, a cyclopropanation reaction that adds a malonate derivative to a nih.govnih.gov double bond on the fullerene surface. chem-station.comwikipedia.org This reaction proceeds via the generation of a carbanion that attacks the electron-deficient fullerene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. wikipedia.org
Derivatives containing amine groups, which can be derived from intermediates like this compound, are used in variations of the Bingel-Hirsch reaction to introduce functional groups onto the fullerene cage. nih.gov For instance, N-protected malonic derivatives can be synthesized and used in the Bingel-Hirsch reaction to create amine-functionalized methanofullerenes. nih.gov The subsequent deprotection yields a free amine group on the fullerene surface, which can be used for further chemical transformations or to impart specific properties, such as water solubility for biological applications. nih.govnih.gov The cyclopropanation reaction is a versatile tool for attaching various functional moieties to fullerenes, and amine-containing reagents play a crucial role in this process. nih.gov
Advanced Analytical Characterization in Research
High-Resolution Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of "2-[1-(aminomethyl)cyclopropyl]acetonitrile". By interacting with electromagnetic radiation, the molecule yields unique spectral fingerprints that reveal its connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. uobasrah.edu.iq It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "this compound," both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the presence and connectivity of the cyclopropyl (B3062369) ring, the aminomethyl group, and the acetonitrile (B52724) moiety.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would feature characteristic shifts for the cyclopropyl protons, which are known to appear in the upfield region (typically 0-1 ppm) due to the ring's anisotropic effect. netlify.app The protons of the two methylene (B1212753) (-CH₂-) groups would appear as distinct signals, with their chemical shifts influenced by the adjacent functional groups (amine and nitrile). The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for "this compound" would be expected to show signals for the nitrile carbon (C≡N) in the downfield region (around 115-125 ppm), while the carbons of the cyclopropyl ring would appear significantly upfield. researchgate.net The quaternary carbon of the cyclopropyl ring would have a unique chemical shift compared to the methylene carbons within the ring. The two additional methylene carbons (-CH₂-CN and -CH₂-NH₂) would also be clearly distinguishable.
The following table outlines the predicted NMR data based on the compound's structure and known chemical shift ranges for similar functional groups.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | |||
| -CH ₂- (cyclopropyl) | 0.4 - 0.8 | Multiplet | Diastereotopic protons of the cyclopropane (B1198618) ring. |
| -NH ₂ | 1.2 - 2.0 | Broad Singlet | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |
| -CH ₂-CN | 2.5 - 2.8 | Singlet | Methylene group adjacent to the nitrile. |
| -CH ₂-NH₂ | 2.8 - 3.1 | Singlet | Methylene group adjacent to the primary amine. |
| ¹³C NMR | |||
| C H₂ (cyclopropyl) | 10 - 18 | - | Methylene carbons of the cyclopropane ring. |
| C -(CH₂CN)(CH₂NH₂) | 18 - 25 | - | Quaternary carbon of the cyclopropane ring. |
| -C H₂-CN | 20 - 28 | - | Methylene carbon adjacent to the nitrile. |
| -C H₂-NH₂ | 45 - 55 | - | Methylene carbon adjacent to the primary amine. |
| -C ≡N | 118 - 122 | - | Nitrile carbon. |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For "this compound" (C₇H₁₂N₂), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation. The primary amine provides a major fragmentation pathway known as alpha-cleavage, where the bond between the carbons alpha and beta to the nitrogen atom is broken. libretexts.orglibretexts.org This would lead to the loss of a cyclopropylacetonitrile (B1348260) radical, resulting in a stable iminium ion. Other common fragmentation pathways include the loss of small neutral molecules like HCN from the nitrile group and fragmentation of the cyclopropane ring. docbrown.info
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile compounds like this aminonitrile. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is generally less common for small, volatile molecules but could be employed with an appropriate matrix for soft ionization to primarily observe the molecular ion.
Interactive Table 2: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 124 | [C₇H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 94 | [C₅H₈N]⁺ | α-cleavage: Loss of •CH₂CN |
| 83 | [C₅H₇N]⁺˙ | Loss of •CH₂NH₂ |
| 82 | [C₅H₆N]⁺ | α-cleavage: Loss of the cyclopropyl group (•C₃H₅) from the M-CH₂CN fragment |
| 54 | [C₃H₄N]⁺ | Cleavage of the cyclopropyl ring and subsequent rearrangements |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
| 30 | [CH₄N]⁺ | α-cleavage: [CH₂NH₂]⁺, a characteristic fragment for primary amines |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of "this compound" is expected to show characteristic absorption bands for the amine N-H bonds, the nitrile C≡N triple bond, and the C-H bonds of the alkane structure. libretexts.orgucla.edu The primary amine group (-NH₂) typically exhibits two distinct stretching bands in the 3300-3500 cm⁻¹ region, along with a bending vibration around 1600 cm⁻¹. The nitrile group (C≡N) shows a sharp, medium-intensity absorption in the 2220-2260 cm⁻¹ range. ucla.edu The C-H stretching vibrations of the methylene and cyclopropyl groups will appear just below 3000 cm⁻¹. An IR spectrum of the closely related (aminomethyl)cyclopropane shows these characteristic N-H and C-H stretches. nist.gov
UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as conjugated π-systems. Since "this compound" lacks any significant conjugation or chromophores, it is not expected to exhibit strong absorption in the standard UV-Vis range (200–800 nm). Any observed absorption would likely be due to n→σ* transitions of the non-bonding electrons on the nitrogen atoms and would occur in the far-UV region, typically below 200 nm.
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |
| Cyclopropyl C-H | C-H Stretch | ~3050 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Methylene (-CH₂-) | C-H Bend (Scissoring) | ~1465 | Medium |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. researchgate.net For a small, polar molecule like "this compound," reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.orgnih.gov In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
The retention of the compound on the column can be controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. wikipedia.org To ensure good peak shape for the basic amine, an additive such as formic acid or trifluoroacetic acid is often included in the mobile phase to protonate the amine and reduce tailing. teledyneisco.com Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) where the nitrile and amine functionalities have some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Interactive Table 4: Exemplary RP-HPLC Method for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (e.g., 95% A / 5% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 5 - 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (LC-MS) |
| Expected Retention Time | Early elution due to high polarity |
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com "this compound" is sufficiently volatile for GC analysis. However, the primary amine group can cause peak tailing and interaction with standard silica-based columns. bre.com Therefore, a base-deactivated or a specialized amine-specific column (e.g., a PoraPLOT Amines or a column with a wax-based stationary phase) is recommended for optimal performance. researchgate.net
The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column where separation occurs based on boiling point and interaction with the stationary phase. ccsknowledge.com A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. nih.gov
Interactive Table 5: Suggested GC Method for Analysis of this compound
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax or amine-specific phase, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or MS Transfer Line) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique that serves as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgdiamond.ac.uk For a compound such as this compound, this method provides unambiguous information on its molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing). wikipedia.orgrsc.org This technique is fundamental in pharmaceutical research for absolute structure elucidation and for identifying and differentiating various crystalline forms, known as polymorphs. nih.govamericanpharmaceuticalreview.com
The two primary X-ray diffraction techniques are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).
Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the gold standard for obtaining detailed and accurate three-dimensional structural parameters. rsc.org It requires a high-quality single crystal of the compound. The data obtained from SCXRD allows for the precise determination of atomic positions, which in turn reveals the exact stereochemistry (absolute configuration) of chiral centers, molecular conformation, and intermolecular interactions like hydrogen bonding. rsc.orgnih.gov While obtaining a suitable crystal can be a challenge for some small molecules, SCXRD provides the most complete and reliable structural picture. wikipedia.orgnih.gov
Powder X-ray Diffraction (PXRD): PXRD is used when a suitable single crystal is unavailable or for the routine characterization of a bulk crystalline solid. nih.gov Each crystalline form of a compound produces a unique PXRD pattern, which acts as a "fingerprint" for that specific form. rsc.org This makes it an indispensable tool for identifying polymorphs, solvates, and hydrates, and for assessing the purity and stability of the solid form of an active pharmaceutical ingredient (API). nih.govresearchgate.net While structure determination from powder data is more complex than from single-crystal data, it is a valuable method for characterizing microcrystalline materials. nih.govmdpi.com
Although a specific crystal structure for this compound has not been detailed in publicly accessible literature, X-ray diffraction analysis would be the essential technique to characterize its solid-state properties. The resulting data would be critical for understanding its physicochemical characteristics.
Below is a table illustrating the typical crystallographic data that would be obtained from an SCXRD analysis of a small molecule like this compound.
| Parameter | Example Data | Description |
| Chemical Formula | C₆H₁₀N₂ | The elemental composition of the molecule. |
| Formula Weight | 110.16 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | A classification of the crystal based on its symmetry (e.g., Monoclinic, Triclinic). |
| Space Group | P2₁2₁2₁ | A more detailed description of the crystal's symmetry elements. |
| Unit Cell Dimensions | a = 5.8 Å, b = 8.5 Å, c = 12.1 Å | The lengths of the edges of the smallest repeating unit of the crystal lattice. |
| Volume (V) | 594.5 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Calculated Density | 1.228 g/cm³ | The theoretical density of the crystal, calculated from the formula weight and unit cell volume. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity
As this compound is a chiral molecule, possessing a stereocenter, the determination of its enantiomeric purity is a critical aspect of its analytical characterization. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. chromatographyonline.com Therefore, robust analytical methods are required to separate and quantify the individual enantiomers to ensure the quality, safety, and efficacy of the substance. phenomenex.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose. yakhak.orgopenochem.org
The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. openochem.org This creates a transient diastereomeric complex, and because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation. openochem.org
For a compound like this compound, which contains a primary amine, several types of CSPs are known to be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates) are highly versatile and successful for a broad range of chiral compounds, including amines. yakhak.org
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin are particularly effective for separating underivatized amino acids and other polar, ionic compounds, making them suitable for primary amines. sigmaaldrich.com
Ligand-Exchange CSPs: This was one of the first techniques used for chiral separations and is particularly effective for amino acids and their derivatives. springernature.com
Method development for chiral separation typically involves screening various combinations of CSPs and mobile phases. For a basic compound, the mobile phase often includes additives like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution. chromatographyonline.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed. researchgate.net
Other techniques for assessing enantiomeric purity include:
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method uses a capillary column with a chiral stationary phase. researchgate.net
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample. Separation is achieved by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the background electrolyte. mdpi.comnih.gov
The following table provides an example of a screening approach for developing a chiral HPLC method for this compound.
| CSP Type (Column) | Mobile Phase | Resolution (Rs) | Notes |
| Cellulose-based (OD-H) | n-Hexane / Isopropanol (90:10) + 0.1% Diethylamine | 1.8 | Good initial separation. The basic additive improves peak symmetry for the amine. |
| Cellulose-based (OD-H) | Acetonitrile / Methanol (50:50) | 0.9 | Poor resolution in polar organic mode. |
| Amylose-based (AD-H) | n-Hexane / Ethanol (85:15) + 0.1% Diethylamine | 2.5 | Baseline separation achieved. Ethanol as the alcohol modifier provides different selectivity compared to isopropanol. |
| Macrocyclic (CHIROBIOTIC T) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1) | 2.1 | Effective in polar ionic mode, which is well-suited for polar amines. The acid/base buffer controls ionization and improves interaction. |
| β-Cyclodextrin-based | Acetonitrile / Water (20:80) with Buffer | 1.2 | Partial separation in reversed-phase mode. Optimization of buffer pH and organic content would be necessary. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 2-[1-(Aminomethyl)cyclopropyl]acetonitrile and related cyclopropylaminonitriles. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents or require significant energy input. The principles of green chemistry are expected to drive innovation in this area, focusing on:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Catalytic Methods: Exploring novel catalysts, including biocatalysts and earth-abundant metal catalysts, to facilitate key bond-forming reactions with high selectivity and efficiency under milder conditions. nih.govwpmucdn.com Chemoenzymatic strategies, for instance, offer a promising avenue for the stereoselective synthesis of chiral cyclopropane (B1198618) derivatives. nih.govwpmucdn.com
Renewable Feedstocks: Investigating the use of renewable resources as starting materials to reduce the reliance on petrochemicals.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.net Acetonitrile (B52724) has also been explored as a more environmentally friendly alternative to solvents like DMF in certain applications. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Cyclopropylamine (B47189) Derivatives
| Methodology | Advantages | Disadvantages | Potential for Sustainability |
| Traditional Multi-Step Synthesis | Well-established procedures | Often low atom economy, use of hazardous reagents, significant waste generation | Low |
| Catalytic Approaches (e.g., Ti(II)-mediated) | Can be highly selective and efficient | May require expensive or toxic metal catalysts rsc.org | Moderate to High (with catalyst recycling and use of benign metals) |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions nih.govwpmucdn.com | Limited substrate scope, potential for enzyme inhibition | High |
| One-Pot Multicomponent Reactions | High efficiency, reduced waste, simplified procedures mdpi.com | Can be challenging to optimize, potential for side reactions | High |
Exploration of Novel Reaction Pathways and Reactivity Profiles
The strained cyclopropane ring in this compound is a key determinant of its reactivity, making it susceptible to ring-opening reactions. fiveable.menih.gov Future research will delve deeper into harnessing this reactivity for the synthesis of novel molecular scaffolds. Key areas of exploration include:
Ring-Opening Reactions: Investigating catalytic and stereoselective methods for the ring-opening of the cyclopropane moiety to generate diverse and complex acyclic or larger ring structures. researchgate.netacs.org This could involve reactions with a wide range of nucleophiles and electrophiles.
[3+2] Cycloadditions: Utilizing the cyclopropylamine motif in photocycloaddition reactions with olefins to construct complex nitrogen-containing five-membered rings. rsc.org
Radical Reactions: Exploring the behavior of cyclopropyl-substituted radicals, which can undergo ring-opening to generate linear alkyl radicals, providing access to a different realm of chemical transformations. nih.gov
Functional Group Transformations: Developing novel transformations of the aminomethyl and acetonitrile groups in the presence of the cyclopropane ring to create a wider array of functionalized derivatives. enamine.netuni-mainz.de The nitrile group, for example, can be transformed into amines, aldehydes, ketones, or carboxylic acids. enamine.net
The interplay between the amino and nitrile groups can also lead to unique intramolecular reactions, offering pathways to novel heterocyclic compounds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical studies can provide profound insights into its behavior and guide experimental design. Future computational work will likely focus on:
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for various transformations, including ring-opening and cycloaddition reactions. researchgate.netacs.org This can help in understanding the factors that control regioselectivity and stereoselectivity. rsc.org
Predicting Reactivity: Developing predictive models for the reactivity of the cyclopropane ring and the functional groups based on the electronic and steric environment. This can accelerate the discovery of new reactions and applications.
Molecular Property Prediction: Calculating key molecular properties such as bond dissociation energies, electronic structure, and conformational preferences to better understand the compound's stability and reactivity. hyphadiscovery.com The unique bonding in cyclopropyl (B3062369) groups, often described by the Walsh or Coulson-Moffit models, results in partial double-bond character and influences its electronic properties. fiveable.mewikipedia.org
These computational approaches will enable a more rational design of experiments, saving time and resources while deepening the fundamental understanding of this class of molecules.
Integration into Materials Science and Nanotechnology
The rigid and compact structure of the cyclopropyl group, combined with the versatile functional groups of this compound, makes it an intriguing building block for materials science and nanotechnology. Emerging research could explore:
Polymer Chemistry: Incorporating the cyclopropylaminonitrile moiety into polymer backbones or as pendant groups to create materials with unique thermal, mechanical, or optical properties. The strained ring could act as a latent reactive site for cross-linking or post-polymerization modification.
Self-Assembled Monolayers (SAMs): Utilizing the amino group to anchor the molecule onto surfaces, creating functionalized SAMs with specific chemical or physical properties. The nitrile group could then be further modified to introduce additional functionality.
Molecular Scaffolding: Employing the rigid cyclopropane core as a scaffold to construct well-defined three-dimensional structures for applications in areas such as molecular recognition and catalysis.
The ability of the cyclopropyl group to act as a conformational constraint could be particularly valuable in designing ordered molecular assemblies. hyphadiscovery.com
Uncovering New Fundamental Chemical Principles of Cyclopropylaminonitriles
Despite decades of research, the chemistry of cyclopropane derivatives continues to reveal new and unexpected phenomena. Future fundamental research on this compound and related compounds could uncover new chemical principles. Areas of interest include:
Through-Bond and Through-Space Interactions: Investigating the electronic communication between the amino and nitrile groups through the cyclopropane ring. The unique electronic structure of the cyclopropyl group can influence how substituent effects are transmitted. acs.org
Stereoelectronic Effects: Studying how the orientation of the functional groups relative to the cyclopropane ring influences reactivity and stability.
Strain-Release Reactivity: Quantifying the thermodynamic driving force of strain release in various reactions and exploring how this can be harnessed to drive otherwise unfavorable transformations. fiveable.me
By systematically studying the structure-reactivity relationships in this and related molecules, chemists can develop a more nuanced understanding of the fundamental principles that govern the behavior of strained ring systems. This knowledge will be invaluable for the design of new reactions, catalysts, and functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
